Desogestrel
Overview
Description
Desogestrel is a synthetic progestogen, commonly used in oral contraceptives. It is a third-generation progestogen, known for its high selectivity and minimal androgenic activity. This compound is often used in combination with ethinyl estradiol to prevent pregnancy and manage menopausal symptoms .
Mechanism of Action
Target of Action
Desogestrel is a synthetic progestin and its primary target is the progesterone receptor . This receptor is a biological target of progestogens like progesterone . This compound binds selectively to the progesterone receptor, generating low androgenic activity .
Mode of Action
This compound enters the cell passively and binds to the progesterone receptor . This binding produces an effect similar to a transcription factor, leading to modifications in mRNA synthesis . The medication is a prodrug of etonogestrel (3-keto-desogestrel) in the body .
Biochemical Pathways
This compound is bioactivated by means of hydroxylation at carbon 3, followed by oxidation to 3-keto-desogestrel . This active compound at the cellular level can be determined by radioimmunoassay .
Pharmacokinetics
This compound is rapidly and almost completely absorbed and converted into etonogestrel . Maximum concentrations of 3-keto-desogestrel are reached at 1.5 – 2.0 hours . The elimination half-life for 3-keto-desogestrel is approximately 30 – 60 hours . The metabolic clearance rate of this compound is reported to be about 2 ml/min/kg .
Result of Action
The main therapeutic effect of this compound is related to the inhibition of ovulation in 97% of the cycles . Other effects include modification of luteinizing hormone and follicle-stimulating hormone, declines in the onset of menstruation, and increases in the viscosity of the vaginal fluid . It also has metabolic effects, including increased insulin secretion and resistance, increased lipase activity, and increased fat .
Action Environment
The effects of this compound can be influenced by various environmental factors. For instance, studies on animals have shown that oral administration of this compound for 52 weeks produced powerful hormonal effects but no chronic toxicity . Acute toxicity is very low, with the LD50 value in mice and rats being more than 2000 mg/kg after oral and more than 500 mg/kg after intraperitoneal administration .
Biochemical Analysis
Biochemical Properties
Desogestrel is bioactivated by means of hydroxylation at carbon 3, followed by oxidation to 3-keto-desogestrel . This active metabolite mediates the progestin effects of this compound . The unique 11-methylene side chain of this compound prevents it from being metabolized to any other known progestin .
Cellular Effects
This compound, through its active metabolite 3-keto-desogestrel, exerts its effects on various types of cells, primarily those in the female reproductive system . It influences cell function by inducing endometrial changes characteristic of pregnancy .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 3-keto-desogestrel, which mediates the progestin effects . This active metabolite binds to progestin receptors in target cells, influencing gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and consistent effects over time . Its effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . Studies have shown that at high doses, this compound exerts powerful hormonal effects, but no chronic toxicity was observed .
Metabolic Pathways
This compound is rapidly and completely metabolized in the liver and gut wall to 3-keto-desogestrel . This metabolic pathway is unique to this compound due to its 11-methylene side chain .
Transport and Distribution
After oral administration, this compound is rapidly absorbed and distributed within the body . It is transported to target cells where it is metabolized to its active form, 3-keto-desogestrel .
Subcellular Localization
This compound, as a lipophilic molecule, can diffuse across the cell membrane and enter cells . Once inside the cell, it is metabolized to 3-keto-desogestrel, which can bind to progestin receptors and exert its effects .
Preparation Methods
Desogestrel is synthesized through a series of complex chemical reactions. The process typically begins with 11 alpha-hydroxy-18-methyl-estra-4-ene-3,17-dione as the starting material. The synthetic route involves several steps, including ethanedithiol protection of the 3-ketone groups, imine protection of the 17-ketone groups, and subsequent reactions such as IBX oxidation, Wittig olefination, acidolysis deprotection, and acetylene potassium ethynylation . Industrial production methods often employ microbiological hydroxylation and palladium-catalyzed cyclization reactions to achieve large-scale synthesis .
Chemical Reactions Analysis
Desogestrel undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common reagents used in these reactions include oxidizing agents like IBX and reducing agents for specific transformations. The major product formed from these reactions is 3-keto-desogestrel .
Scientific Research Applications
Desogestrel has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of progestogens.
Medicine: It is primarily used in oral contraceptives to prevent pregnancy and manage menopausal symptoms.
Comparison with Similar Compounds
Desogestrel is often compared with other progestogens, such as:
Norgestimate: Another third-generation progestogen with similar potency but different pharmacokinetic properties.
Levonorgestrel: A second-generation progestogen with higher androgenic activity and different side effect profiles.
Gestodene: Known for its high potency and minimal androgenic effects, similar to this compound.
Dienogest: A fourth-generation progestogen with antiandrogenic properties.
This compound’s uniqueness lies in its high selectivity for progesterone receptors and minimal androgenic activity, making it a preferred choice for oral contraceptives .
Properties
CAS No. |
54024-22-5 |
---|---|
Molecular Formula |
C22H30O |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(13S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17?,18?,19?,20?,21-,22-/m0/s1 |
InChI Key |
RPLCPCMSCLEKRS-OGKXSSEESA-N |
impurities |
Reported impurities include: 13-ethyl-16-[13-ethyl-17beta-hydroxy-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-16-ylidene]-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-17beta-ol, 13-ethyl-11-methylene-18,19-dinor-5alpha,17alpha-pregn-3-en-20-yn-17-ol (desogestrel D3-isomer) and 11-methylene-19-nor-17alpha-pregn-4-en-20-yn-17-ol; 13-ethyl-11-methylenegon-4-en-17-one. |
SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Isomeric SMILES |
CC[C@]12CC(=C)C3C(C1CC[C@]2(C#C)O)CCC4=CCCCC34 |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Appearance |
Solid powder |
boiling_point |
428ºC |
Color/Form |
Crystals |
melting_point |
109-110ºC 109-110 °C 109.5 °C |
Key on ui other cas no. |
54024-22-5 |
physical_description |
Solid |
Pictograms |
Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
1 mg/ml Slightly soluble in ethanol and ethyl acetate; sparingly soluble in n-hexane. 3.01e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
13 Ethyl 11 methylene 18,19 dinor 17 alpha pregn 4 en 20 yn 17 ol 13-Ethyl-11-methylene-18,19-dinor-17 alpha-pregn-4-en-20-yn-17-ol 18,19-Dinorpregn-4-en-20-yn-17-ol, 13-ethyl-11-methylene-, (17alpha)- alpha-pregn-4-en-20-yn-17-ol, 13-Ethyl-11-methylene-18,19-dinor-17 Cerazette Desogestrel Marvelon Org 2969 Org-2969 Org2969 |
vapor_pressure |
6.20X10-8 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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